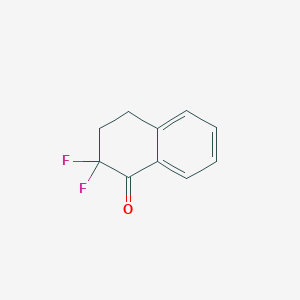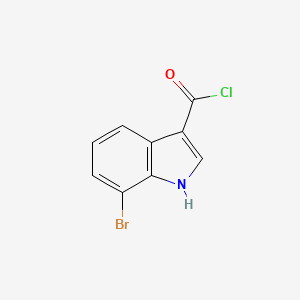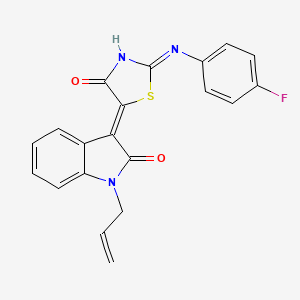
2-(2-甲酰基苯氧基)-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-formylphenoxy)acetamide” is a chemical compound with the molecular formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, “2-formylphenoxyacetic acid” was used to synthesize azomethine derivatives . It was also used in the preparation of ligands .Molecular Structure Analysis
The crystal structure of a related compound, “2-(2-formylphenoxy)acetamide”, was confirmed by X-ray diffraction analysis . The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n .Chemical Reactions Analysis
A series of six mononuclear Co(II) complexes were synthesized featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of “2-formylphenoxyacetic acid” with various diamines .科学研究应用
谷氨酰胺酶抑制剂用于癌症治疗
一项针对双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物的研究揭示了它们作为肾型谷氨酰胺酶 (GLS) 的有效且选择性变构抑制剂的潜力,这些类似物与感兴趣的核心结构密切相关。这种抑制对于癌症治疗具有重要意义,因为 GLS 在癌细胞的代谢重编程中起着至关重要的作用。与 BPTES 相比,一种类似物表现出相似的效力和更好的溶解度,突出了这些化合物在抑制癌细胞生长和肿瘤进展中的治疗潜力 (Shukla 等,2012)。
用于多因素疾病的新型杂化分子
另一项研究提出了合成新型 2-苯氧基-N-苯基乙酰胺杂化物,其中包含各种杂环支架。这些化合物代表了创造多靶点定向药物以治疗多因素疾病的战略方法。该合成利用三组分反应,得到的化合物通过各种光谱分析证实具有新的结构特征 (Abdelhamid 等,2022)。
抗菌应用
对 2-(4-(2-吗啉乙氧基)苯基)-N-苯基乙酰胺的研究突出了它们在抗菌应用中的潜力。这些化合物由羟基苯乙酸合成,并筛选了对各种真菌和细菌菌株的抗菌活性。与标准药物相比,一些合成的化合物表现出优异的体外活性,表明它们作为新型抗菌剂的潜力 (Jayadevappa 等,2012)。
抗癌剂
合成了一系列 2-苯氧基-N-苯基乙酰胺并评估了它们的抗癌活性。这些化合物在苯环中具有不同的取代基,对几种人类癌细胞系表现出中等的细胞毒性,其中一些表现出有效的细胞生长抑制活性。这项研究强调了这些化合物作为新型抗癌剂的潜力,特别是突出了卤素掺入对增强活性的重要性 (Shan 等,2016)。
安全和危害
未来方向
作用机制
Target of Action
It’s worth noting that similar compounds have been found to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-formylphenoxy)-N-phenylacetamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and is processed within the body.
生化分析
Biochemical Properties
2-(2-Formylphenoxy)-N-phenylacetamide plays a significant role in biochemical reactions, particularly in antiviral research. The compound has been shown to interact with the SARS-CoV-2 target protein 6NUS, exhibiting a good binding affinity with a score of -6.73 kcal/mol . This interaction suggests that 2-(2-formylphenoxy)-N-phenylacetamide may inhibit the viral replication process, making it a potential candidate for antiviral drug development.
Cellular Effects
The effects of 2-(2-formylphenoxy)-N-phenylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the SARS-CoV-2 target protein can lead to alterations in viral gene expression and replication . Additionally, its impact on cellular metabolism may involve changes in the energy production pathways, affecting the overall cellular function.
Molecular Mechanism
At the molecular level, 2-(2-formylphenoxy)-N-phenylacetamide exerts its effects through specific binding interactions with biomolecules. The compound’s binding to the SARS-CoV-2 target protein 6NUS involves molecular docking, which stabilizes the protein structure and inhibits its function . This inhibition can prevent the virus from replicating, thereby reducing its ability to infect host cells. Furthermore, the compound may also interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-formylphenoxy)-N-phenylacetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged antiviral activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(2-formylphenoxy)-N-phenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-Formylphenoxy)-N-phenylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and metabolite levels can influence its overall biological activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of 2-(2-formylphenoxy)-N-phenylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for the compound to reach its target sites and exert its biological effects.
Subcellular Localization
The subcellular localization of 2-(2-formylphenoxy)-N-phenylacetamide plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in antiviral and other therapeutic applications.
属性
IUPAC Name |
2-(2-formylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMSNBXGJOIRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2635494.png)

![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2635497.png)





![5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2635507.png)

![N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2635510.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-nitrobenzamide](/img/structure/B2635511.png)